2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol
Overview
Description
2-(4-Ethoxy-4-(trifluoromethyl)piperidin-1-yl)ethan-1-ol is a useful research compound. Its molecular formula is C10H18F3NO2 and its molecular weight is 241.25 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Bioevaluation in Medicinal Chemistry
Researchers have designed and synthesized a series of compounds, including those based on piperidin-4-ols, aimed at developing novel Selective Estrogen Receptor Modulators (SERMs) for potential applications in treating estrogen-responsive conditions such as breast cancer. These compounds were evaluated for their cytotoxicity against human MCF-7 breast cancer cells, with modifications to the molecular motif leading to enhanced activity, demonstrating the compound's relevance in the development of new therapeutic agents (Yadav et al., 2011).
Antidepressant Activity Assessment
In a study focusing on the synthesis of rigid analogues of SSRIs (Selective Serotonin Reuptake Inhibitors), compounds were prepared and evaluated for their antidepressant activity. The series included derivatives of piperidin-1-yl propan-2-ols, demonstrating some fluoxetine-like antireserpine and anorexigenic activity, indicating their potential utility in developing new antidepressant therapies (Kiran Kumar et al., 2004).
Development of Antimicrobial Agents
A study on the synthesis of compounds under different solvent conditions as potent antimicrobial agents involved the creation of naphthalene-2-ol derivatives, showcasing the compound's application in generating new antimicrobial strategies. This research demonstrates the compound's versatility in contributing to the development of new antimicrobial therapies (Kottapalle & Shinde, 2021).
Application in Organic Synthesis and Material Science
Research into the synthesis of novel trifluoromethylated compounds, including β-acetal-diols and their application in synthesizing pyrrolidin-2-one derivatives, highlights the utility of such compounds in organic synthesis. These studies provide insights into the compound's role in facilitating the creation of new materials and chemicals with potential applications across various fields (Zanatta et al., 2001).
Luminescence Properties in Material Science
Investigations into the synthesis of europium (III) complexes for their luminescence properties, involving derivatives of the compound, demonstrate its application in developing new materials with potential uses in lighting, display technologies, and optical devices. This research underscores the compound's importance in advancing material science through the development of novel luminescent materials (Moriguchi et al., 2017).
Properties
IUPAC Name |
2-[4-ethoxy-4-(trifluoromethyl)piperidin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F3NO2/c1-2-16-9(10(11,12)13)3-5-14(6-4-9)7-8-15/h15H,2-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVPDKXNDERCPLU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1(CCN(CC1)CCO)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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